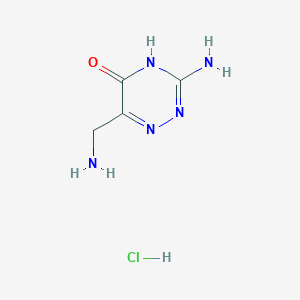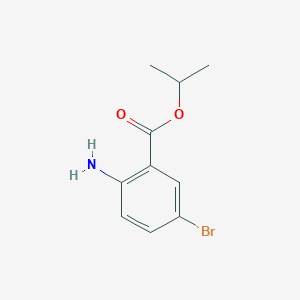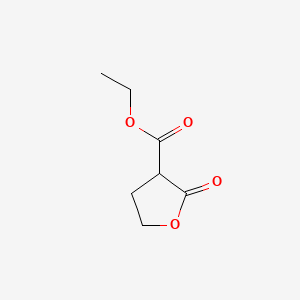![molecular formula C9H10N2S B3195825 2-(Benzo[d]thiazol-6-yl)ethanamine CAS No. 933749-15-6](/img/structure/B3195825.png)
2-(Benzo[d]thiazol-6-yl)ethanamine
Descripción general
Descripción
2-(Benzo[d]thiazol-6-yl)ethanamine, also known as BTA-1, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BTA-1 is a derivative of benzothiazole, a heterocyclic compound that has been found to possess various biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(Benzo[d]thiazol-6-yl)ethanamine is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes. Studies have shown that this compound can reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. This compound has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, suggesting its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Benzo[d]thiazol-6-yl)ethanamine has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and modified. This compound has also been found to possess low toxicity and high stability, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its poor solubility in water and its potential to interact with other molecules in biological systems, leading to off-target effects.
Direcciones Futuras
There are several future directions for the research on 2-(Benzo[d]thiazol-6-yl)ethanamine. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other molecules in biological systems.
Aplicaciones Científicas De Investigación
2-(Benzo[d]thiazol-6-yl)ethanamine has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in inflammation. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-6-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3-4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYXOGURTWBJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B3195799.png)


![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3195817.png)





